molecular formula C13H28N2OS2 B7889319 1,3-Bis[(pentylsulfanyl)methyl]urea

1,3-Bis[(pentylsulfanyl)methyl]urea

Cat. No.: B7889319
M. Wt: 292.5 g/mol
InChI Key: IAJQYESLORUFIJ-UHFFFAOYSA-N
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Description

1,3-Bis[(pentylsulfanyl)methyl]urea is an organic compound characterized by the presence of two pentylsulfanyl groups attached to a urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(pentylsulfanyl)methyl]urea typically involves the reaction of pentylsulfanyl-containing intermediates with urea derivatives. One common method involves the reaction of pentylsulfanyl methylamine with isocyanates under controlled conditions to form the desired urea derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(pentylsulfanyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The urea core can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Bis[(pentylsulfanyl)methyl]urea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis[(pentylsulfanyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl groups can form strong interactions with the active sites of enzymes, potentially inhibiting their activity. The urea core can also participate in hydrogen bonding and other interactions that stabilize the compound within the target site .

Comparison with Similar Compounds

1,3-Bis[(pentylsulfanyl)methyl]urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of pentylsulfanyl groups and urea core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1,3-bis(pentylsulfanylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2OS2/c1-3-5-7-9-17-11-14-13(16)15-12-18-10-8-6-4-2/h3-12H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJQYESLORUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCSCNC(=O)NCSCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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